A Landmark in Structural Chemistry: The Historical Determination of Hexamethylbenzene's Crystal Structure
A Landmark in Structural Chemistry: The Historical Determination of Hexamethylbenzene's Crystal Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The determination of the crystal structure of hexamethylbenzene stands as a pivotal moment in the history of chemistry, providing the first definitive experimental proof for the planar and hexagonal nature of the benzene (B151609) ring. This breakthrough not only resolved a long-standing debate about aromaticity but also showcased the burgeoning power of X-ray crystallography. This guide delves into the core historical experiments that elucidated this structure, presenting their methodologies, quantitative data, and the logical progression of the scientific inquiry.
The Historical Context: The Benzene Enigma
Prior to the late 1920s, the precise geometry of the benzene molecule was a subject of intense debate among chemists. While the Kekulé model of alternating single and double bonds in a hexagonal ring was widely accepted, it could not fully explain the compound's unique stability and reactivity. The central question was whether the ring was a planar, regular hexagon or a puckered, non-planar structure. Answering this required direct experimental evidence of atomic positions, a challenge perfectly suited for the then-emerging technique of X-ray diffraction.
Kathleen Lonsdale's Pioneering Work (1929): First Proof of a Flat Benzene Ring
In 1929, a young crystallographer named Kathleen Lonsdale, working at the University of Leeds, undertook the study of hexamethylbenzene.[1][2] Benzene itself is a liquid at room temperature, making it unsuitable for the crystallographic methods of the era. Lonsdale chose hexamethylbenzene as a solid, crystalline derivative that could act as a proxy to study the central benzene core.[3][4] Her work, published in the Proceedings of the Royal Society, was a landmark achievement.[1][5]
Experimental Protocol: Lonsdale (1929)
Lonsdale's methodology was remarkable for its time, relying on meticulous experimental work and laborious manual calculations.[6]
-
Crystal Preparation: Crystals of hexamethylbenzene were provided by Christopher Kelk Ingold.[7] These crystals were mounted for diffraction experiments.
-
Data Collection: Lonsdale utilized X-ray diffraction, employing photographic methods to capture the diffraction patterns. An X-ray beam was passed through the crystal, and the resulting pattern of diffracted X-rays was recorded on photographic film.[3][8] The positions and intensities of the diffraction spots were then measured from the film.
-
Structure Solution and Refinement: In the absence of modern computing, Lonsdale employed a "trial-and-error" approach.[7] She recognized that although the crystal's unit cell was triclinic, the diffraction pattern exhibited a strong pseudo-hexagonal symmetry, which heavily constrained the possible molecular arrangements.[7]
-
Model Building: Based on the symmetry observed, she proposed a model where the hexamethylbenzene molecule was planar and lay nearly in the (001) crystallographic plane.[9]
-
Intensity Calculations: For this and other trial structures, she manually calculated the expected intensities of hundreds of diffraction spots. This involved calculating the structure factors for the 230 space groups, a monumental task she later compiled into a handwritten book.[10]
-
Comparison: The calculated intensities were painstakingly compared with the intensities observed on the photographic films. The model that provided the best agreement between calculated and observed data was determined to be the correct structure.
-
The Refinement by Brockway and Robertson (1939): A More Precise Picture
A decade later, L. O. Brockway and J. M. Robertson revisited the structure of hexamethylbenzene with the goal of obtaining more precise measurements of the interatomic distances, particularly the length of the bond connecting the methyl groups to the aromatic ring.[12] Their work, published in the Journal of the Chemical Society, confirmed Lonsdale's findings while significantly improving the accuracy of the structural parameters through more advanced analytical techniques.[13]
Experimental Protocol: Brockway and Robertson (1939)
-
Data Collection: Small single crystals (weighing about 0.1 mg) were irradiated with filtered copper K-alpha (Cu-Kα) X-rays.[12] Rotation photographs were taken about the principal crystallographic axes to collect a more extensive set of intensity data than in the original study.[12]
-
Structure Solution and Refinement: The key innovation in the 1939 study was the use of the double Fourier series method .[12]
-
Fourier Synthesis: Instead of comparing trial structures, Brockway and Robertson used the measured intensities from the diffraction patterns to calculate a two-dimensional electron density map of the molecule, projected down the c-axis.
-
Direct Visualization: This map represented a direct, visual reconstruction of the electron distribution in the crystal. The positions of the carbon atoms appeared as distinct peaks of high electron density. This method was far more direct and less subjective than the previous trial-and-error approach.
-
Bond Length Determination: From the positions of the peaks on the electron density map, they were able to directly measure the distances between the atomic centers, yielding accurate bond lengths for both the carbon-carbon bonds within the aromatic ring and the single bonds to the methyl groups.[12]
-
Their analysis fully confirmed Lonsdale's planar hexagonal model but provided bond length values with much greater confidence and accuracy.[6]
Quantitative Data Summary
The crystallographic data from these two seminal studies are summarized below, highlighting the progression in measurement. Note that Brockway and Robertson adopted Lonsdale's angular measurements but slightly adjusted the axial lengths based on a more accurate value for the X-ray wavelength.[12]
| Parameter | Lonsdale (1929) | Brockway & Robertson (1939) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 (C_i^1) | P-1 |
| Molecules per Cell (Z) | 1 | 1 |
| Lattice Constants | ||
| a | 9.01 Å | 8.92 Å |
| b | 8.92 Å | 8.85 Å |
| c | 5.30 Å | 5.30 Å |
| α | 119° 34’ | 119° 34’ |
| β | 115° 49’ | 115° 49’ |
| γ | 100° 48’ | 100° 48’ |
| Key Bond Lengths | ||
| C-C (aromatic ring) | ~1.42 Å | 1.39 Å |
| C-C (methyl bond) | - | 1.53 Å |
Visualizing the Scientific Workflow
The progression of knowledge, from the initial chemical problem to a refined structural understanding, can be visualized as a logical workflow.
Caption: Workflow of Hexamethylbenzene Structure Determination.
This historical journey, from a fundamental chemical question to a precisely defined molecular structure, illustrates a classic example of the scientific method. Kathleen Lonsdale's foundational work, built upon by the technical refinements of Brockway and Robertson, not only solved the benzene riddle but also helped cement X-ray crystallography as an indispensable tool in chemical science.
References
- 1. aflow.org [aflow.org]
- 2. Hexamethylbenzene II (C$_{12}$H$_{18}$) Structure: A_aP12_2_6i-001 [aflow.org]
- 3. The X-ray spectrometer | Special Collections | Library | University of Leeds [library.leeds.ac.uk]
- 4. historyofinformation.com [historyofinformation.com]
- 5. scispace.com [scispace.com]
- 6. Distortions, deviations and alternative facts: reliability in crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 8. 100th Anniversary of the Discovery of X-ray Diffraction - ChemistryViews [chemistryviews.org]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. Kathleen Lonsdale [history.amercrystalassn.org]
- 11. X-Ray Crystallography- History [sas.upenn.edu]
- 12. 282. The crystal structure of hexamethylbenzene and the length of the methyl group bond to aromatic carbon atoms - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. 282. The crystal structure of hexamethylbenzene and the length of the methyl group bond to aromatic carbon atoms - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
